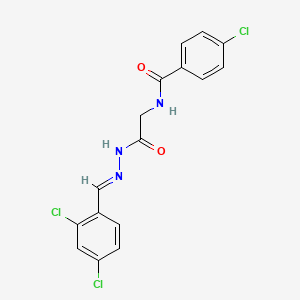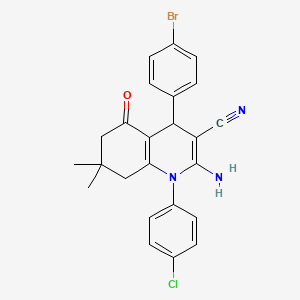![molecular formula C16H12Cl2N2S B15012316 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15012316.png)
2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a benzothiophene ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-amine in the presence of a suitable catalyst to form the Schiff base. This intermediate is then reacted with cyanide sources under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the benzothiophene and cyanide groups.
Benzothiophene derivatives: Similar core structure but different substituents.
Cyanide-containing compounds: Similar functional group but different core structures.
Uniqueness
2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12Cl2N2S |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C16H12Cl2N2S/c17-11-6-5-10(14(18)7-11)9-20-16-13(8-19)12-3-1-2-4-15(12)21-16/h5-7,9H,1-4H2/b20-9+ |
InChI Key |
CTFPAGMFLBKWLS-AWQFTUOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=C(C=C3)Cl)Cl)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B15012234.png)
![2-[(2E)-2-({5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B15012236.png)
![N-[(Z)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15012247.png)
![2-chloro-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012254.png)
![2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B15012260.png)
![5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15012265.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B15012270.png)
![4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide](/img/structure/B15012274.png)
![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-nitrobenzamide)](/img/structure/B15012282.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012303.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide](/img/structure/B15012306.png)
![1-{4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B15012307.png)

